4-[(4-Chloro-2-fluorophenyl)methyl]morpholine
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Overview
Description
4-[(4-Chloro-2-fluorophenyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-chloro-2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-2-fluorophenyl)methyl]morpholine typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-2-fluorophenyl)methyl]morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The aromatic ring can undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Products like 4-[(4-azido-2-fluorophenyl)methyl]morpholine.
Oxidation: Products like this compound N-oxide.
Reduction: Products like 4-[(4-chloro-2-fluorocyclohexyl)methyl]morpholine.
Scientific Research Applications
4-[(4-Chloro-2-fluorophenyl)methyl]morpholine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-2-fluorophenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-2-fluorophenyl)methyl]piperidine
- 4-[(4-Chloro-2-fluorophenyl)methyl]pyrrolidine
- 4-[(4-Chloro-2-fluorophenyl)methyl]piperazine
Uniqueness
4-[(4-Chloro-2-fluorophenyl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it suitable for distinct applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-[(4-chloro-2-fluorophenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFHNOQSPQVZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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